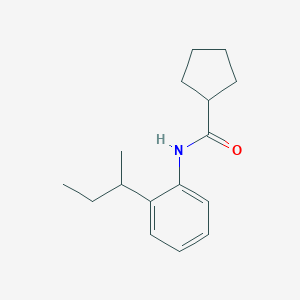
N-(2-sec-butylphenyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-sec-butylphenyl)cyclopentanecarboxamide, commonly known as BMS-986, is a novel and selective agonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1). It is a small molecule drug that has shown promising results in preclinical studies for the treatment of various autoimmune diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
BMS-986 works by selectively activating the N-(2-sec-butylphenyl)cyclopentanecarboxamide receptor, which is expressed on the surface of immune cells. Activation of N-(2-sec-butylphenyl)cyclopentanecarboxamide receptor leads to the sequestration of immune cells in lymph nodes, thereby preventing their migration to sites of inflammation. This results in a reduction of inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects
BMS-986 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is also highly selective for the N-(2-sec-butylphenyl)cyclopentanecarboxamide receptor, with minimal activity on other S1P receptor subtypes. In preclinical studies, BMS-986 has been shown to reduce the infiltration of immune cells into inflamed tissues, reduce cytokine production, and improve tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BMS-986 is its selectivity for the N-(2-sec-butylphenyl)cyclopentanecarboxamide receptor, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, which makes it suitable for oral administration. One limitation of BMS-986 is its high cost of synthesis, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the development of BMS-986. One area of focus is the optimization of the pharmacokinetic properties of the drug, particularly its half-life and bioavailability. Another area of focus is the evaluation of the efficacy of BMS-986 in clinical trials for the treatment of autoimmune diseases. Finally, there is a need for further research on the mechanism of action of BMS-986, particularly on the downstream signaling pathways activated by the N-(2-sec-butylphenyl)cyclopentanecarboxamide receptor.
Synthesemethoden
The synthesis of BMS-986 involves a multi-step process, starting from commercially available starting materials. The first step involves the reaction of 2-sec-butylphenylboronic acid with cyclopentanone in the presence of a palladium catalyst to form the corresponding alcohol. The alcohol is then converted to the corresponding chloride using thionyl chloride. The final step involves the reaction of the chloride with an amine to form the target compound, BMS-986.
Wissenschaftliche Forschungsanwendungen
BMS-986 has been extensively studied in preclinical models of autoimmune diseases, particularly in multiple sclerosis. In a mouse model of multiple sclerosis, BMS-986 was shown to reduce the severity of the disease and improve motor function. It also reduced the infiltration of immune cells into the central nervous system, which is a hallmark of multiple sclerosis. BMS-986 has also shown promising results in preclinical models of psoriasis and inflammatory bowel disease.
Eigenschaften
Molekularformel |
C16H23NO |
|---|---|
Molekulargewicht |
245.36 g/mol |
IUPAC-Name |
N-(2-butan-2-ylphenyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C16H23NO/c1-3-12(2)14-10-6-7-11-15(14)17-16(18)13-8-4-5-9-13/h6-7,10-13H,3-5,8-9H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
PNNXHUWKLBFNGF-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2CCCC2 |
Kanonische SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290533.png)
![N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290534.png)
![N-(2-ethoxyphenyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290537.png)
![N-(2-chlorophenyl)-4-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290538.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290539.png)
![N-(2-ethoxyphenyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290540.png)
![N-benzyl-4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B290542.png)
![N-benzyl-4-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290545.png)
![N-benzyl-4-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290547.png)
![4-bromo-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290548.png)
![2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290549.png)
![4-tert-butyl-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290550.png)
![N-[3-(1-hydroxyethyl)phenyl]cyclohexanecarboxamide](/img/structure/B290551.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide](/img/structure/B290553.png)